Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-
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Overview
Description
Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- is a chiral epoxide compound with the molecular formula C28H24O2. This compound is characterized by the presence of an oxirane ring, a phenyl group, and a triphenylmethoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- typically involves the epoxidation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Oxirane, phenyl-:
Oxirane, 2-methyl-2-phenyl-:
Uniqueness
Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)- is unique due to the presence of the triphenylmethoxy group, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other similar epoxide compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
192719-44-1 |
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Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-(trityloxymethyl)oxirane |
InChI |
InChI=1S/C28H24O2/c1-5-13-22(14-6-1)27-26(30-27)21-29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2/t26-,27-/m0/s1 |
InChI Key |
WTUWKFIGYWFQHW-SVBPBHIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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